

# A Comprehensive Toxicological Profile of 2-Iodo-4-nitroaniline

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## Compound of Interest

Compound Name: 2-Iodo-4-nitroaniline

Cat. No.: B1222051

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for **2-Iodo-4-nitroaniline**. Notably, specific quantitative experimental toxicity data for this compound is limited in the public domain. Therefore, this guide incorporates data from structurally analogous compounds, such as 4-nitroaniline and 2-nitroaniline, to infer potential hazards. This approach, known as "read-across," is a standard practice in chemical risk assessment but should be interpreted with caution. All personnel handling this chemical should adhere to strict safety protocols as outlined in the corresponding Safety Data Sheet (SDS).

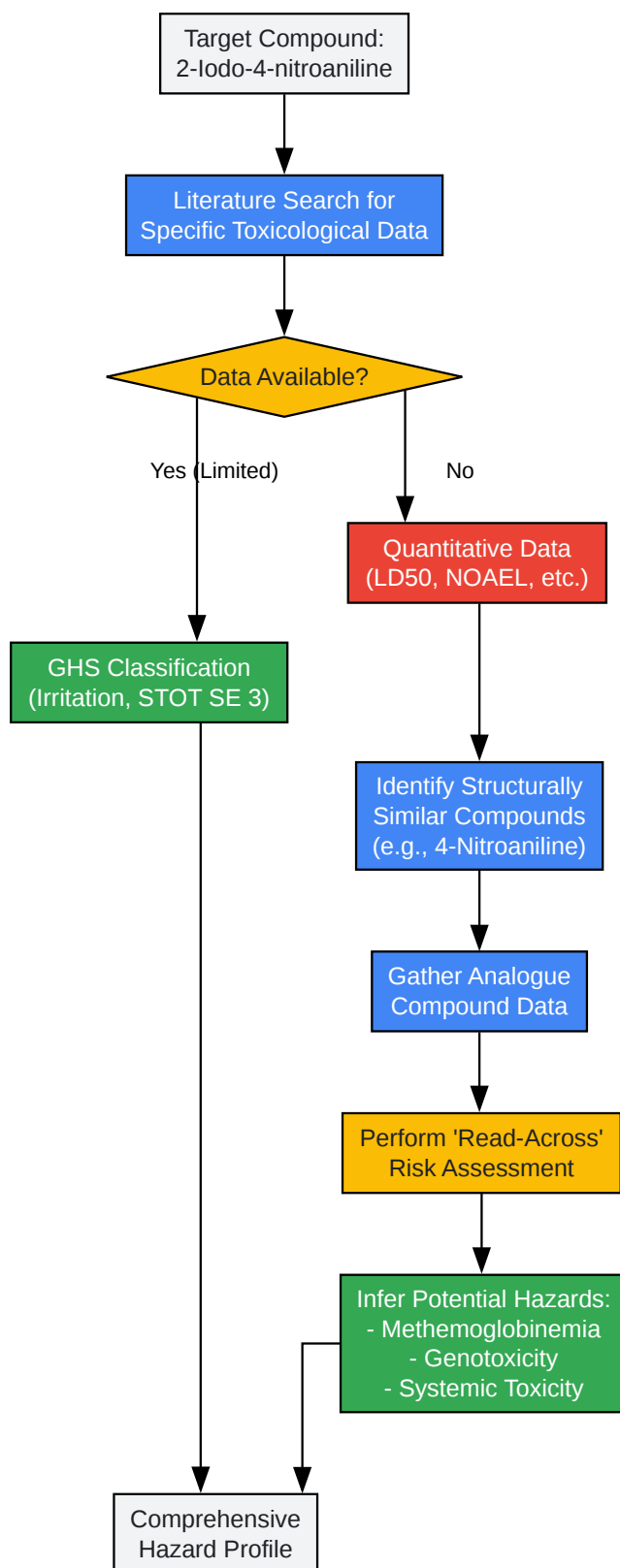
## Hazard Identification and Classification

**2-Iodo-4-nitroaniline** is classified as a hazardous substance. The primary hazards identified from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information are related to irritation and specific target organ toxicity.<sup>[1][2][3][4][5]</sup>

Table 1: GHS Hazard Classification for **2-Iodo-4-nitroaniline**

Hazard Class	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation[1][2][3]

The following diagram illustrates the logical workflow for assessing the hazards of a chemical with limited specific data.



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**Caption:** Hazard assessment workflow using analogue data.

## Quantitative Toxicological Data (Analogue Compounds)

Due to the absence of specific quantitative toxicity data for **2-Iodo-4-nitroaniline**, this section presents data for 4-nitroaniline and 2-nitroaniline. These compounds share the core nitroaniline structure and provide insight into potential toxicological endpoints.

### Acute Toxicity

Acute toxicity data provides information on the adverse effects of a single or short-term exposure to a substance.

Table 2: Acute Toxicity of Analogue Nitroanilines

Compound	Test	Route	Species	Value	Reference
4-Nitroaniline	LD50	Oral	Rat	750 mg/kg	[6][7]
4-Nitroaniline	LD50	Oral	Guinea pig	450 mg/kg	[7]
4-Nitroaniline	LD50	Dermal	Guinea pig	> 500 mg/kg	[6]
4-Nitroaniline	LC50	Inhalation	-	0.51 mg/l (4h, dust/mist)	[6]
2-Nitroaniline	LD50	Oral	Rat	1838 mg/kg	[8]

### Repeated Dose Toxicity

These studies evaluate the effects of long-term or repeated exposure. The primary effects observed for nitroanilines are related to hematotoxicity (methemoglobinemia) and impacts on the spleen, liver, and kidneys.[9][10][11]

Table 3: Repeated Dose Toxicity of Analogue Nitroanilines

Compound	Duration	Route	Species	Dose Levels	Key Findings	NOAEL/LOAEL	Reference
4-Nitroaniline	90 days	Gavage	Rat	0, 3, 10, 30 mg/kg/day	Methemoglobinemia, hemolytic anemia, compensatory erythropoiesis.	LOAEL: 10 mg/kg/day (based on methemoglobinemia in a 2-week study)	[9]
m-Nitroaniline	28 days	Oral	Rat	0, 15, 50, 170 mg/kg/day	Methemoglobinemia, hemolytic anemia, testicular atrophy, increased liver, spleen, and kidney weights.	NOEL: < 15 mg/kg/day	[10]
2-Nitroaniline	28 days	Inhalation	Rat	-	Slight methemoglobinemia and hematological effects at 90 mg/m <sup>3</sup> .	NOAEL: 10 mg/m <sup>3</sup>	[8]

## Carcinogenicity and Genotoxicity

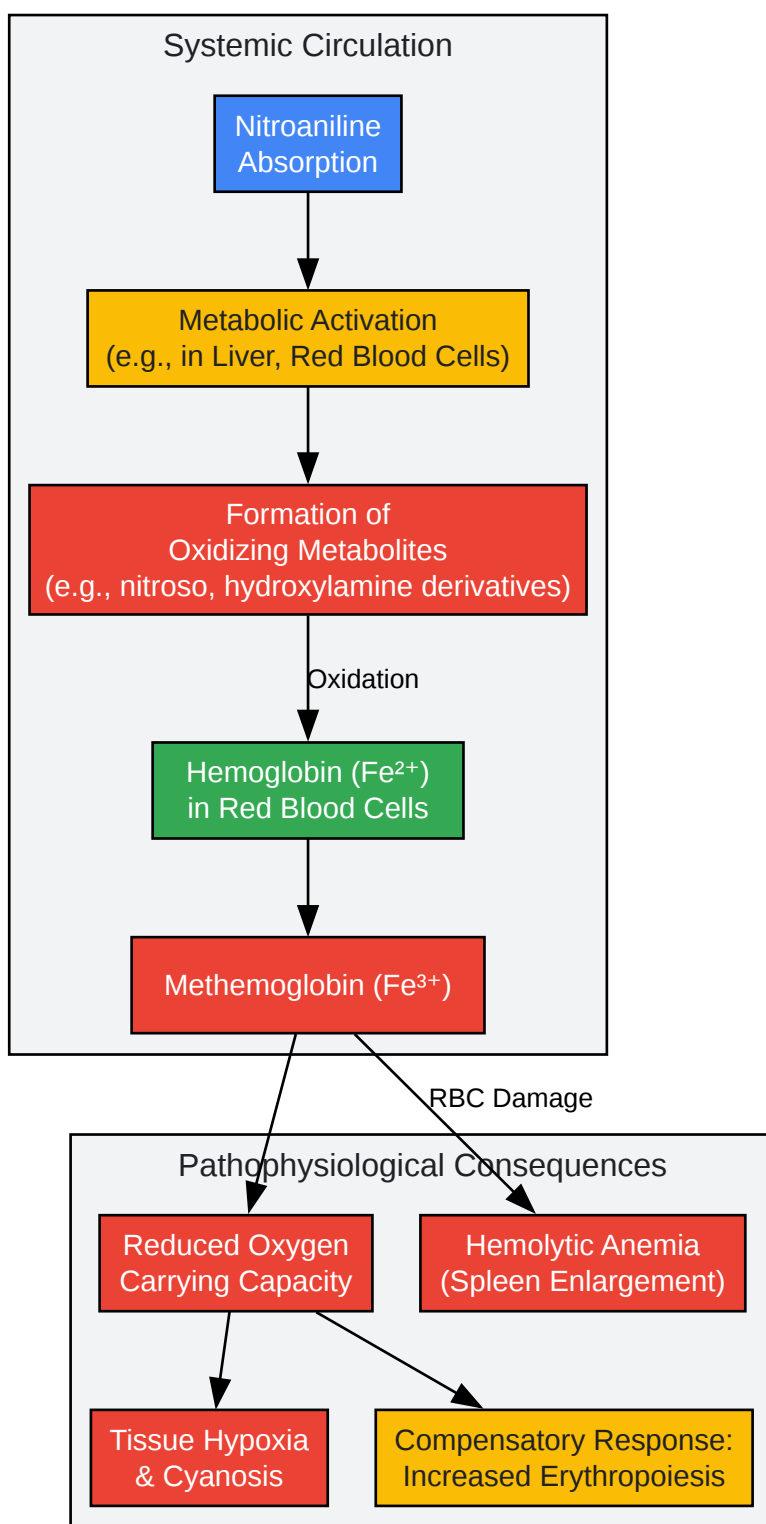
Studies on nitroanilines show mixed results for genotoxicity, often requiring metabolic activation to show a mutagenic effect. Carcinogenicity potential has been observed in some animal studies.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 4: Carcinogenicity and Genotoxicity of 4-Nitroaniline

Test Type	System	Result	Findings	Reference
Carcinogenicity	B6C3F1 Mice (2-year gavage)	Equivocal evidence in males	Increased incidences of hemangiosarcoma of the liver.	<a href="#">[14]</a>
Carcinogenicity	Sprague Dawley Rats	Not carcinogenic	-	<a href="#">[12]</a>
Genotoxicity	Ames Test (S. typhimurium)	Mutagenic	Positive results in TA98, typically with metabolic activation.	<a href="#">[12]</a> <a href="#">[13]</a>
Genotoxicity	In vivo (clastogenicity)	Not clastogenic	No effect observed in CD1 mice.	<a href="#">[12]</a>

## Mechanisms of Toxicity

The primary mechanism of toxicity for nitroanilines is the induction of methemoglobinemia.[\[6\]](#)[\[9\]](#)[\[12\]](#) This occurs when the ferrous iron ( $\text{Fe}^{2+}$ ) in hemoglobin is oxidized to ferric iron ( $\text{Fe}^{3+}$ ), rendering the molecule incapable of binding and transporting oxygen.



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**Caption:** Proposed pathway for nitroaniline-induced methemoglobinemia.

## Experimental Protocols

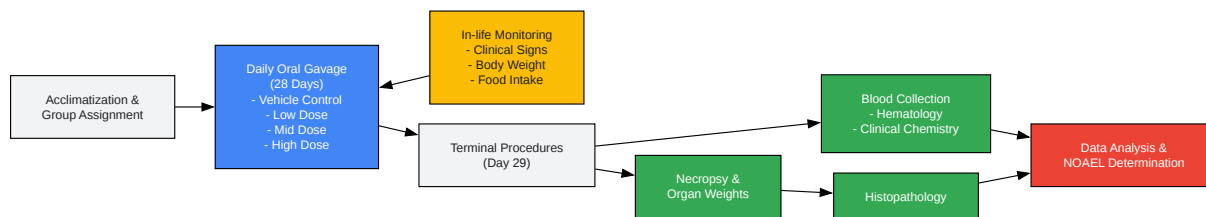
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols relevant to the assessment of nitroaniline compounds.

### Repeated Dose 28-Day Oral Toxicity Study (Rodent)

This protocol is based on OECD Test Guideline 407.

- **Animal Selection:** Young, healthy adult rodents (e.g., Sprague-Dawley rats), typically 5-6 weeks old, are used. Animals are randomized into control and treatment groups (e.g., 5-10 animals per sex per group).
- **Dose Administration:** The test substance (**2-Iodo-4-nitroaniline**) is administered orally via gavage, typically dissolved or suspended in a suitable vehicle like corn oil.[\[9\]](#)[\[10\]](#) At least three dose levels and a concurrent control (vehicle only) are used. Dosing occurs daily for 28 consecutive days.
- **Observations:**
  - **Clinical Signs:** Animals are observed twice daily for signs of toxicity and mortality.[\[9\]](#)
  - **Body Weight:** Recorded weekly.[\[9\]](#)[\[11\]](#)
  - **Food Consumption:** Measured weekly.[\[9\]](#)[\[11\]](#)
  - **Hematology & Clinical Chemistry:** Blood samples are collected at termination for analysis of parameters like red blood cell count, hemoglobin, methemoglobin, and liver/kidney function markers.[\[11\]](#)
- **Pathology:** At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights (liver, kidneys, spleen, testes, etc.) are recorded.[\[10\]](#)[\[11\]](#) Tissues are preserved for histopathological examination.
- **Data Analysis:** Statistical analysis is performed to identify any dose-dependent effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).





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**Caption:** General workflow for an in vivo 28-day toxicity study.

## Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Test Guideline 471 and is used to assess mutagenic potential. [\[13\]](#)

- **Strain Selection:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs. [\[13\]](#)
- **Metabolic Activation:** The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from rat liver microsomes. This mimics mammalian metabolism. [\[13\]](#)
- **Exposure:** The tester strains, the test chemical at various concentrations, and either the S9 mix or a buffer are combined in a test tube. This mixture is then combined with molten top agar and poured onto a minimal glucose agar plate (lacking histidine).
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that can now grow without external histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.

## Safety and Handling

Given the known hazards, stringent safety measures are mandatory when handling **2-Iodo-4-nitroaniline**.

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3]
  - Respiratory Protection: If dust formation is likely, use a NIOSH-approved particulate respirator (e.g., N95).[5]
- First-Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
  - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[3]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][3]
  - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

## Conclusion

While specific quantitative toxicological data for **2-Iodo-4-nitroaniline** are scarce, the available GHS classification indicates it is an irritant to the skin, eyes, and respiratory system. By applying a read-across approach using data from structurally similar compounds like 4-nitroaniline, it is prudent to assume that **2-Iodo-4-nitroaniline** may also pose a risk of systemic toxicity, particularly hematotoxicity via methemoglobin formation, and potential genotoxicity.

Researchers and drug development professionals must handle this compound with appropriate caution, utilizing stringent engineering controls and personal protective equipment until more definitive toxicological studies are conducted.

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